![molecular formula C13H16N2O B2995419 N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide CAS No. 545353-03-5](/img/structure/B2995419.png)
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide
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Overview
Description
“N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide” is a chemical compound with the CAS Number: 545353-03-5 . It has a molecular weight of 216.28 . The IUPAC name for this compound is N-(4-sec-butylphenyl)-2-cyanoacetamide .
Molecular Structure Analysis
The InChI code for “N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide” is 1S/C13H16N2O/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16) . This indicates the molecular structure of the compound.Scientific Research Applications
Synthesis of Heterocyclic Compounds with Antimicrobial Properties
A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents utilized N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a precursor. The synthesis led to the creation of various derivatives, including thiazole, pyridone, pyrazole, and chromene derivatives, which were evaluated for their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Anti-diabetic Applications
Another study reported the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, showing potent antidiabetic activity. This research signifies the potential application of compounds structurally related to N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide in developing new antidiabetic agents (Nazir et al., 2018).
Applications in Organic Synthesis
Further research into the reactivity of olefins with α-cyanoacetamide in the presence of manganese(III) acetate highlights the potential of cyanoacetamide derivatives in organic synthesis, leading to the formation of various compounds, including 2-butenamides and 2-buten-4-olides. This study underlines the versatility of cyanoacetamide derivatives in synthetic chemistry (Sato et al., 1987).
Anti-inflammatory and Antipyretic Activities
Research on the synthesis and evaluation of isoxazole-based heterocycles incorporating a sulfamoyl moiety, utilizing 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide, demonstrated promising in vitro antibacterial and antifungal activities. This study showcases the therapeutic potential of cyanoacetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide compounds can take part in a variety of condensation and substitution reactions . This suggests that N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide may interact with its targets through similar mechanisms.
Biochemical Pathways
Given the compound’s potential role in the synthesis of heterocyclic compounds , it may influence pathways involving these structures. Heterocyclic compounds are prevalent in many biological molecules and play crucial roles in a wide range of biochemical processes.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide may also have significant biological effects.
properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14/h4-7,10H,3,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDCLRLKVCRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(butan-2-yl)phenyl]-2-cyanoacetamide |
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